5-Methylsulfonyl-1-oxaspiro[2.3]hexane
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Overview
Description
5-Methylsulfonyl-1-oxaspiro[2.3]hexane is a heterocyclic organic compound that has garnered interest due to its unique structural features and potential applications in various fields of chemistry and industry. The compound consists of a spirocyclic framework with an oxirane ring fused to a cyclopentane ring, and a methylsulfonyl group attached to the spiro carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfonyl-1-oxaspiro[2.3]hexane typically involves the following steps:
Formation of the Spirocyclic Framework: The initial step involves the formation of the spirocyclic framework through a cyclization reaction.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methylsulfonyl-1-oxaspiro[2.3]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the methylsulfonyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
5-Methylsulfonyl-1-oxaspiro[2.3]hexane has several scientific research applications, including:
Mechanism of Action
The mechanism by which 5-Methylsulfonyl-1-oxaspiro[2.3]hexane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity . The methylsulfonyl group can also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.3]hexane: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.
5-Methyl-1-oxaspiro[2.3]hexane: Similar structure but without the sulfonyl group, resulting in different reactivity and applications.
1-Oxaspiro[2.3]hexane-5-carbonitrile: Contains a nitrile group instead of a sulfonyl group, leading to different chemical properties and uses.
Uniqueness
5-Methylsulfonyl-1-oxaspiro[2This makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
5-methylsulfonyl-1-oxaspiro[2.3]hexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-10(7,8)5-2-6(3-5)4-9-6/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTPIVPEXGRGPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2(C1)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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